Comprehensive Technical Guide on the Characterization, Synthesis, and Application of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
Comprehensive Technical Guide on the Characterization, Synthesis, and Application of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
Executive Summary
The molecule 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (CAS: 1862787-06-1) is a highly versatile
Structural Informatics and the InChIKey Standard
In modern drug discovery, the unambiguous identification of chemical entities across disparate databases (e.g., PubChem, ChEMBL, CAS) is paramount. While IUPAC nomenclature can become unwieldy and SMILES strings are highly dependent on the generating algorithm, the International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey , provide a standardized, machine-readable fingerprint.
Chemical Identity
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Molecular Formula: C₁₁H₁₂BrNO
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Molecular Weight: 254.13 g/mol
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Canonical SMILES: CC1(C)C(=O)NC1c2ccc(Br)cc2
InChI and InChIKey Derivation
The standard InChI string for this molecule explicitly maps the connectivity, hydrogen positions, and stereochemical layers: InChI=1S/C11H12BrNO/c1-11(2)10(14)13-9(11)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14)
Because InChI strings can be excessively long for database indexing, the InChIKey is generated via a SHA-256 cryptographic hash of the InChI string. The resulting 27-character identifier is structured as follows:
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Skeleton Hash (14 characters): Encodes the core connectivity of the 3,3-dimethylazetidin-2-one ring and the bromophenyl substituent.
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Stereochemistry/Isotope Hash (8 characters): Encodes the specific stereochemical configuration (or lack thereof, if racemic) and isotopic substitutions.
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Standard/Version Flag (2 characters): Typically SA for standard InChI version 1.
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Protonation State (1 character): N for neutral.
By utilizing the InChIKey, researchers can seamlessly query cross-disciplinary literature regarding the molecule's utility in palladium-catalyzed cross-coupling or its role as a precursor to Ezetimibe analogs without encountering search collisions caused by synonymous naming conventions.
Mechanistic Synthesis: The Staudinger [2+2] Cycloaddition
The construction of the azetidin-2-one core is most reliably achieved via the Staudinger Synthesis , a [2+2] cycloaddition between a ketene and an imine [1].
Mechanistic Causality
The synthesis of 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one requires the in situ generation of dimethylketene. Isobutyryl chloride is treated with a tertiary amine (e.g., triethylamine). The base facilitates the dehydrohalogenation of the acid chloride, yielding the highly reactive, electron-rich dimethylketene intermediate [2]. Simultaneously, an imine derived from 4-bromobenzaldehyde undergoes nucleophilic attack via its nitrogen lone pair onto the electrophilic sp-hybridized carbon of the ketene. This forms a zwitterionic intermediate, which subsequently undergoes a conrotatory ring closure to yield the four-membered
The 3,3-dimethyl substitution is strategically critical: it provides immense steric bulk that not only directs the stereochemical outcome of the ring closure but also fortifies the resulting
Workflow of the Staudinger [2+2] cycloaddition for azetidin-2-one synthesis.
Pharmacological Applications & Downstream Functionalization
While historically recognized as the defining pharmacophore of penicillins and cephalosporins, the azetidin-2-one ring has evolved into a versatile scaffold for non-antibiotic therapeutics.
Cholesterol Absorption Inhibitors
Azetidin-2-one derivatives are the structural foundation of cholesterol absorption inhibitors, most notably Ezetimibe [3]. These molecules target the Niemann-Pick C1-Like 1 (NPC1L1) protein in the jejunal enterocytes. The 4-(4-bromophenyl) handle in our target molecule serves as an ideal synthetic anchor. Through transition-metal catalysis, the bromine atom can be replaced with extended hydrophobic biaryl systems that deeply penetrate the NPC1L1 binding pocket, drastically increasing binding affinity [3].
Palladium-Catalyzed Cross-Coupling
The strong C(sp²)–Br bond requires robust catalytic systems for functionalization. The Suzuki-Miyaura cross-coupling is the premier method for converting the 4-bromophenyl group into a biaryl motif [4]. The use of dialkylbiaryl phosphine ligands (such as SPhos or XPhos) is highly recommended, as their electron-rich nature accelerates the oxidative addition of palladium into the C–Br bond, while their steric bulk promotes rapid reductive elimination of the final product [4].
Downstream functionalization of the 4-bromophenyl handle for drug discovery.
Quantitative Analysis of Cross-Coupling Efficiency
Optimizing the downstream functionalization of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is critical for library generation. The table below summarizes the causality behind ligand and solvent choices in the Suzuki-Miyaura coupling of this scaffold with standard phenylboronic acid [4, 5].
| Entry | Catalyst System | Ligand | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene / H₂O | 80 | 12 | 45% | Baseline conditions; slow oxidative addition due to weak electron donation from PPh₃. |
| 2 | Pd₂(dba)₃ | SPhos | THF / H₂O | 60 | 6 | 88% | Electron-rich SPhos accelerates oxidative addition; steric bulk aids reductive elimination. |
| 3 | PdCl₂(dtbpf) | None | H₂O / TPGS-750-M | 25 | 4 | 92% | Micellar catalysis enables high local concentration of hydrophobic reactants at room temp [5]. |
| 4 | Pd(OAc)₂ | XPhos | 1,4-Dioxane | 100 | 2 | 95% | Extreme steric bulk of XPhos forces rapid reductive elimination, minimizing side reactions. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success prior to proceeding.
Protocol 1: Staudinger Synthesis of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
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Imine Preparation: Condense 4-bromobenzaldehyde (1.0 eq) with an appropriate primary amine (1.0 eq) in anhydrous dichloromethane (DCM) over MgSO₄ for 4 hours.
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Validation Checkpoint: Analyze an aliquot via ¹H NMR. The disappearance of the aldehyde proton signal at ~10.0 ppm and the appearance of an imine CH=N singlet at ~8.3 ppm confirms quantitative conversion.
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Ketene Generation & Cycloaddition: Cool the imine solution to -78 °C under N₂. Add triethylamine (3.0 eq). Slowly add isobutyryl chloride (1.5 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
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Causality: The low temperature prevents the dimerization of the highly reactive dimethylketene before it can undergo cycloaddition with the imine.
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Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl to hydrolyze any unreacted acid chloride/ketene. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
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Final Validation: Perform FT-IR spectroscopy on the crude solid.
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Validation Checkpoint: A strong, distinct carbonyl stretching frequency at ~1750 cm⁻¹ is the hallmark of the highly strained 4-membered
-lactam ring. If the peak appears at ~1650 cm⁻¹, the ring has opened to form a linear amide, indicating a failed reaction.
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Protocol 2: Downstream Suzuki-Miyaura Biaryl Coupling
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Reaction Assembly: In an oven-dried Schlenk tube, combine 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).
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Degassing: Add a degassed mixture of THF/H₂O (10:1). Subject the tube to three freeze-pump-thaw cycles.
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Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich SPhos ligand to its phosphine oxide, killing the catalytic cycle.
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Execution: Heat the mixture to 60 °C for 6 hours.
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Monitoring & Validation: Monitor via TLC (Hexanes:EtOAc 7:3).
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Validation Checkpoint: The starting bromide is UV-active. Its complete disappearance and the emergence of a new, highly fluorescent, lower-Rf spot indicates successful coupling. Confirm the product mass via LC-MS (ESI+), looking for the exact [M+H]⁺ molecular ion of the biaryl product.
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References
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Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines Source: National Center for Biotechnology Information (PMC) URL:[Link] [1]
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Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams Source: National Center for Biotechnology Information (PMC) URL:[Link] [2]
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Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link] [3]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Information (PMC) URL:[Link] [4]
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Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature Source: National Center for Biotechnology Information (PMC) URL:[Link] [5]
